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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetohydrazide

Cat. No.: B1309197

Spectral Analysis of 2-(4-
Fluorophenyl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectral analysis of 2-(4-
Fluorophenyl)acetohydrazide, a key intermediate in the synthesis of various biologically
active compounds. This document details the expected data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the
structural elucidation and quality control of this compound.

Introduction

2-(4-Fluorophenyl)acetohydrazide (CsHoFN20, Molar Mass: 168.17 g/mol ) is a hydrazide
derivative of 4-fluorophenylacetic acid. Its structural integrity is paramount for its use in further
synthetic steps. Spectroscopic techniques are essential tools for confirming the identity and
purity of this compound. This guide summarizes the key spectral features and provides
standardized experimental protocols for their acquisition.

Data Presentation
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The following tables summarize the quantitative data obtained from the spectral analysis of 2-

(4-Fluorophenyl)acetohydrazide.

Table 1: *H NMR Spectral Data

Chemical Shift ()

Multiplicity Number of Protons  Assignment

pPpm
9.18 Broad Singlet 1H -NH- (Amide)
7.26 Doublet of Doublets 2H Ar-H (ortho to CH2)
7.09 Triplet 2H Ar-H (ortho to F)
4.21 Broad Singlet 2H -NH:z (Hydrazine)
3.31 Singlet 2H -CHz-

Solvent: DMSO-de

Table 2: Predicted 13C NMR Spectral Data
Chemical Shift (8) ppm Assighment
~170 C=0 (Amide)
~161 (d, 2JCF = 243 Hz) C-F

~132 (d, 3JCF = 8 Hz)

Ar-C (ortho to CH2)

~131

Ar-C (ipso to CH2)

~115 (d, 2JCF = 21 Hz)

Ar-C (ortho to F)

~40

-CHz-

Note: These are predicted values based on analogous compounds and typical chemical shifts.

Experimental verification is recommended.

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?)

Intensity

Assignment

3300 - 3400 Strong, Broad N-H Stretch (NH2)
3150 - 3250 Medium N-H Stretch (Amide)
3000 - 3100 Medium Aromatic C-H Stretch
2850 - 2960 Medium Aliphatic C-H Stretch
1640 - 1680 Strong C=0 Stretch (Amide 1)
1500 - 1600 Strong N-H Be.nd (Amide 1) &
Aromatic C=C Stretch
1210-1230 Strong C-F Stretch

Note: These are predicted characteristic absorption bands. The exact peak positions may vary.

Table 4: Mass Spectrometry Data

m/z Interpretation

169 [M+H]* (Molecular ion + proton)[1]
168 [M]* (Molecular ion)

109 [C7HeF]* (Fluorotropylium ion)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of 2-(4-Fluorophenyl)acetohydrazide in

approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-de).

 Instrumentation: A 400 MHz or higher field NMR spectrometer.
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e Acquisition Parameters:

o

Temperature: 298 K

Number of scans: 16

[¢]

[¢]

Relaxation delay: 1.0 s

[e]

Pulse width: 30°

o

Spectral width: -2 to 12 ppm

e Processing: Fourier transform the acquired Free Induction Decay (FID) and phase correct
the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak (DMSO
at 2.50 ppm).

13C NMR Spectroscopy:

o Sample Preparation: Dissolve 20-50 mg of 2-(4-Fluorophenyl)acetohydrazide in
approximately 0.6 mL of DMSO-de.

e Instrumentation: A 100 MHz or higher frequency NMR spectrometer.

e Acquisition Parameters:

[e]

Temperature: 298 K

o

Pulse program: Proton-decoupled

[¢]

Number of scans: 1024 or more to achieve adequate signal-to-noise.

[¢]

Relaxation delay: 2.0 s

[e]

Spectral width: 0 to 200 ppm

e Processing: Fourier transform and phase correct the spectrum. Calibrate the chemical shift
scale to the solvent peak (DMSO-ds at 39.52 ppm).
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Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1
mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a thin,
transparent disk.

e Instrumentation: An FT-IR spectrometer.
e Acquisition Parameters:

o Spectral range: 4000 - 400 cm~1

o Resolution: 4 cm

o Number of scans: 16

e Processing: A background spectrum of a pure KBr pellet should be recorded and subtracted
from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

 Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
e Acquisition Parameters:

lonization mode: Positive ion mode

o

o

Mass range: m/z 50 - 500

[¢]

Capillary voltage: 3.5 kV

[¢]

Cone voltage: 30 V

o

Source temperature: 120 °C

(¢]

Desolvation temperature: 350 °C
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e Processing: The resulting mass spectrum is analyzed for the molecular ion peak and
characteristic fragment ions.

Visualization of Methodologies

The following diagrams illustrate the workflow and logical connections in the spectral analysis
of 2-(4-Fluorophenyl)acetohydrazide.
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Sample Preparation

2-(4-Fluorophenyl)acetohydrazide
Dissolution in Preparation of Dilution in
Deuterated Solvent KBr Pellet Methanol/Acetonitrile
l SpectraiAnalysis l
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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